molecular formula C16H12ClN5O3 B4380515 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

Cat. No.: B4380515
M. Wt: 357.75 g/mol
InChI Key: NOIDXLJEGZUWAC-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a nitrobenzamide group, and a chlorobenzyl moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-14-7-2-1-4-12(14)9-21-10-18-16(20-21)19-15(23)11-5-3-6-13(8-11)22(24)25/h1-8,10H,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDXLJEGZUWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 1H-1,2,4-triazol-3-ylamine with 2-chlorobenzyl chloride followed by nitration of the resulting intermediate with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamide derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

  • Medicine: The compound exhibits cytotoxic properties, suggesting its use in the development of anticancer drugs.

  • Industry: Its unique chemical structure makes it valuable in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the triazole ring play crucial roles in binding to enzymes or receptors, leading to biological effects such as enzyme inhibition or modulation of cellular processes.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other triazole derivatives, nitrobenzamide derivatives, and chlorobenzyl compounds.

  • Uniqueness: The presence of both the nitro group and the triazole ring in the same molecule provides distinct chemical and biological properties compared to other compounds in this class.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Reactant of Route 2
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

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